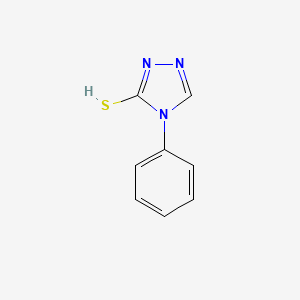

4-phenyl-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 4-phenyl-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-phenyl-1,2,4-triazole-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGUFBAPNSPHHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=NN=C2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of 4-Phenyl-1,2,4-Triazole-3-Thiol

This guide details the spectroscopic characterization of 4-phenyl-1,2,4-triazole-3-thiol , a critical heterocyclic scaffold in medicinal chemistry.[1] It addresses the structural ambiguity caused by tautomerism and provides validated NMR and IR data for identification.

An In-Depth Technical Guide for Structural Validation

Executive Summary & Structural Context

4-Phenyl-1,2,4-triazole-3-thiol (CAS: 5373-72-8 ) is a pharmacophore widely used in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents.[2] Its characterization is frequently complicated by thione-thiol tautomerism , which alters the spectroscopic signature depending on the solvent and physical state.

-

Solid State & Polar Solvents (DMSO): Predominantly exists as the Thione (NH) tautomer.

-

Non-Polar Solvents / Basic Conditions: May exhibit partial Thiol (SH) character or exist as the thiolate anion.

Reliable identification requires detecting the diagnostic Thione (C=S) and Amine (N-H) signals, which are often misidentified as Thiol (S-H) stretches in literature.

Synthesis & Tautomerism Pathways

Understanding the synthetic origin is essential for interpreting impurity peaks (e.g., unreacted hydrazide). The compound is typically synthesized via the cyclization of 4-phenylthiosemicarbazide derivatives.

Figure 1: Synthetic pathway and tautomeric equilibrium. The thione form is the dominant species in spectroscopic analysis.

Spectroscopic Data: NMR & IR

A. Proton NMR ( H NMR)

Solvent: DMSO-d

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment / Notes |

| N-H (Thione) | 13.50 – 13.95 | Singlet (Broad) | 1H | Diagnostic Signal. Often disappears on D |

| C5-H (Triazole) | 8.70 – 9.10 | Singlet | 1H | Characteristic downfield shift of the triazole ring proton. |

| Ar-H (Phenyl) | 7.40 – 7.80 | Multiplet | 5H | Overlapping signals for ortho, meta, and para protons of the N-phenyl group. |

| S-H (Thiol) | ~4.0 – 5.0 | Singlet | <0.1H | Rarely observed in pure DMSO-d |

Critical Analysis:

-

The "Missing" Thiol Peak: Researchers often look for an S-H peak around 3.0–4.0 ppm. However, in DMSO, the proton resides on the Nitrogen (N-H), shifting the signal downfield to ~13.8 ppm.

-

Substitution Effects: If the C5 position is substituted (e.g., 4,5-diphenyl-1,2,4-triazole-3-thiol ), the C5-H singlet at ~9.0 ppm will be replaced by aromatic multiplets, and the N-H signal remains at ~13.8–14.0 ppm.

B. Carbon NMR ( C NMR)

Solvent: DMSO-d

| Carbon Environment | Chemical Shift ( | Assignment |

| C=S (Thione) | 166.0 – 169.0 | Diagnostic. The most deshielded carbon. Confirms the thione character. |

| C=N (C5) | 144.0 – 146.0 | The other carbon in the triazole ring. |

| Ar-C (Ipso) | 133.0 – 135.0 | Phenyl ring attachment point. |

| Ar-C (Ortho/Meta/Para) | 122.0 – 130.0 | Typical aromatic signals. |

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

| Frequency (cm | Vibration Mode | Intensity | Interpretation |

| 3100 – 3400 | N-H Stretch | Medium/Broad | Confirms the presence of the Thione (NH) form. |

| 2550 – 2600 | S-H Stretch | Weak/Absent | Key Indicator. Usually absent or very weak, confirming the thione dominance. |

| 1600 – 1620 | C=N Stretch | Strong | Characteristic of the triazole ring.[6] |

| 1250 – 1350 | C=S Stretch | Strong | Diagnostic for the thione group. |

| 690 – 750 | Ar-H Bending | Strong | Monosubstituted phenyl ring (out-of-plane bending). |

Experimental Protocol: Sample Preparation

To ensure reproducible spectra, follow this self-validating protocol:

-

Solvent Selection: Use DMSO-d

(99.9% D).-

Why? Chloroform (CDCl

) often results in poor solubility and broadened peaks due to rapid proton exchange. DMSO stabilizes the thione form via hydrogen bonding.

-

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Validation: The solution must be clear. Turbidity indicates incomplete solvation or inorganic impurities (e.g., salts from the cyclization step).

-

-

Water Suppression (Optional): If the water peak (3.33 ppm in DMSO) overlaps with signals, use a solvent suppression pulse sequence, though the relevant peaks for this compound (8.0+ ppm) are usually far from the water signal.

-

D

O Shake (Validation Step):-

Run the standard

H NMR. -

Add 1-2 drops of D

O to the NMR tube and shake. -

Result: The peak at ~13.8 ppm (N-H) should disappear or diminish significantly. This confirms it is an exchangeable proton (NH/SH) and not an impurity.

-

References

-

Synthesis and Tautomerism of Triazoles

- Source: "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv

-

NMR Chemical Shifts of 1,2,4-Triazole-3-thiones

- Source: "NMR studies on five membered 1,2,3/1,2,4-triazoles and their hybrid systems.

-

(General Repository access for NCL theses)

-

IR and Structural Analysis

- Source: "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

-

Compound Data (PubChem)

- Source: "4-Phenyl-4H-1,2,4-triazole-3-thiol (CID 786454).

Sources

- 1. Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. jocpr.com [jocpr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

The Dynamic Duo: An In-depth Technical Guide to Thiol-Thione Tautomerism in 4-phenyl-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive exploration of the tautomeric equilibrium between 4-phenyl-1,2,4-triazole-3-thiol and its thione form, a phenomenon of critical importance in medicinal chemistry and drug development. The inherent ability of this heterocyclic scaffold to exist in two interconverting forms significantly influences its physicochemical properties, reactivity, and biological interactions. This document offers researchers, scientists, and drug development professionals a detailed understanding of the underlying principles, experimental characterization, and computational validation of this tautomerism.

Foundational Principles: The Thiol-Thione Equilibrium

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry. In the case of 4-phenyl-1,2,4-triazole-3-thiol, the equilibrium of interest is the prototropic tautomerism between the thiol and thione forms. This involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring.[1][2]

The two tautomeric forms are:

-

Thiol form: 4-phenyl-1,2,4-triazole-3-thiol

-

Thione form: 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Computational and experimental evidence consistently indicates that for 1,2,4-triazole-3-thiol derivatives, the thione form is the predominant and more stable tautomer in both the gas phase and in solution.[3][4] This preference is attributed to the greater thermodynamic stability of the C=S double bond within the conjugated ring system compared to the C=N bond in the thiol form.

Visualizing the Tautomeric Equilibrium

The interconversion between the thiol and thione tautomers can be represented as a dynamic equilibrium.

Caption: Dynamic equilibrium between the thiol and thione tautomers.

Computational Insights into Tautomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable in elucidating the energetic landscape of the thiol-thione tautomerism.[5] These studies consistently predict the thione tautomer to be the more stable form.

A key aspect of these computational investigations is the geometry optimization of both tautomers to determine their minimum energy conformations. Subsequent frequency calculations are performed to confirm that these are true minima on the potential energy surface and to obtain thermodynamic data.

Table 1: Representative Computational Data for Thiol-Thione Tautomerism in 1,2,4-Triazole Derivatives

| Derivative | Computational Method | Relative Energy (Thiol vs. Thione) | Most Stable Form | Reference |

| 1,2,4-Triazole-3-thione (Parent) | B3LYP, MP2 | Thiol is higher in energy | Thione | [3][5] |

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | DFT/B3LYP | - | Thione | [5] |

These computational findings provide a robust theoretical framework that supports the experimental observations.

Experimental Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is employed to experimentally investigate and confirm the predominant tautomeric form in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thiol and thione tautomers.

-

¹H NMR: The thiol form would exhibit a characteristic S-H proton signal, typically in the range of δ 13-14 ppm.[6] The absence of this signal and the presence of N-H proton signals are indicative of the thione form. For 4-phenyl-1,2,4-triazole-3-thiol derivatives, a broad singlet corresponding to the N-H proton is often observed.

-

¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C3) is a key diagnostic marker. In the thione form, this carbon is a thiocarbonyl carbon (C=S) and resonates at a significantly downfield chemical shift (typically >160 ppm) compared to the C-S carbon in the thiol form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the molecule. The chromophores of the thiol and thione forms are different, leading to distinct absorption spectra. The thione form, with its C=S chromophore, typically exhibits characteristic absorption maxima that can be used to identify its presence in solution.[1][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The thione form is characterized by the presence of a C=S stretching vibration, although this can sometimes be weak and difficult to assign definitively. The presence of N-H stretching vibrations and the absence of a distinct S-H stretch further support the predominance of the thione tautomer.[6]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS can be used to separate and identify the two tautomers in solution, providing a quantitative assessment of their relative abundance.[1][7] While the two tautomers have the same mass, their different polarities can lead to different retention times on a chromatographic column, allowing for their separation. Mass spectrometry confirms that the separated peaks correspond to the same molecular weight.[1]

Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomerism

This protocol outlines a standardized procedure for the UV-Vis spectroscopic analysis of 4-phenyl-1,2,4-triazole-3-thiol to investigate its tautomeric equilibrium in solution.

Objective: To determine the predominant tautomeric form of 4-phenyl-1,2,4-triazole-3-thiol in a given solvent by analyzing its UV-Vis absorption spectrum.

Materials:

-

4-phenyl-1,2,4-triazole-3-thiol

-

Spectroscopic grade solvent (e.g., ethanol, DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of 4-phenyl-1,2,4-triazole-3-thiol.

-

Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the compound in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., 1 x 10⁻⁵ M).

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Compare the observed λmax values with literature data for known 1,2,4-triazole-3-thione and -3-thiol derivatives.[4] The presence of absorption bands characteristic of the C=S chromophore is indicative of the thione form.

-

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Synthesis of 4-phenyl-1,2,4-triazole-3-thiol

The synthesis of 4-phenyl-1,2,4-triazole-3-thiol typically involves a multi-step process. A common route starts with the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization.[8][9]

-

Formation of Thiosemicarbazide: Reaction of a phenyl isothiocyanate with a suitable hydrazide.

-

Cyclization: The resulting thiosemicarbazide undergoes base-catalyzed cyclization to form the 1,2,4-triazole-3-thiol ring.[9]

Conclusion

The tautomeric equilibrium of 4-phenyl-1,2,4-triazole-3-thiol is heavily skewed towards the more stable thione form. This understanding is crucial for predicting the molecule's behavior in various chemical and biological environments. A combination of computational modeling and experimental techniques, including NMR, UV-Vis, and IR spectroscopy, provides a comprehensive and self-validating framework for the characterization of this important heterocyclic system. For researchers in drug discovery and development, a thorough grasp of this tautomerism is essential for rational drug design and the interpretation of structure-activity relationships.

References

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. [Link]

-

A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. ResearchGate. [Link]

-

Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES. [Link]

-

The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]

-

Theoretical Investigation of Thione-Thiol Tautomerism, Intermolecular Double Proton Transfer Reaction and Hydrogen Bonding Interactions in 4-Ethyl. DSpace Repository. [Link]

-

Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. PubMed. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Taylor & Francis Online. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

-

SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Chemical Education. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idk.org.rs [idk.org.rs]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

The 1,2,4-Triazole-3-Thiol Scaffold: Discovery, Synthetic Methodologies, and Therapeutic Applications

Introduction and Historical Context

The history of heterocyclic chemistry began in 1818 when Luigi Brugnatelli isolated alloxan, laying the groundwork for the discovery of nitrogen-containing ring systems[1]. However, it was not until 1885 that the scientist Bladin officially coined the term "triazole" to describe the five-membered carbon-nitrogen ring system[1],[2]. Early synthetic approaches, such as the Pellizzari reaction (condensation of an amide with an acyl hydrazide) and the Einhorn-Brunner method, provided the first reliable routes to 1,2,4-triazoles[1],[2].

Over the past century, the 1,2,4-triazole-3-thiol derivative has emerged as a privileged scaffold in medicinal chemistry. Its unique structural flexibility—specifically its ability to undergo thiol-thione tautomerism—enables it to form robust hydrogen bonds and coordinate with metal ions in various biological targets[3].

Chemical Structure and Causality in Synthesis

The synthesis of 1,2,4-triazole-3-thiols requires precise control over nucleophilic acyl substitutions and intramolecular cyclizations. Modern methodologies often avoid the harsh conditions of the Pellizzari reaction, favoring the reaction of acid hydrazides with carbon disulfide (CS₂) followed by hydrazine-mediated cyclization[4].

Self-Validating Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

The following protocol outlines a highly efficient, self-validating workflow for synthesizing 1,2,4-triazole-3-thiols. Each step is designed with built-in thermodynamic drivers and analytical checkpoints to ensure high yield and purity[4],[5].

Step 1: Synthesis of Acid Hydrazide

-

Procedure: Dissolve a starting carboxylic acid ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80-95%, 1.5 eq) dropwise. Reflux for 6-8 hours.

-

Causality: The ester acts as an optimal leaving group for the nucleophilic attack by hydrazine. Ethanol is used as a protic solvent to stabilize the transition state.

-

Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the high-Rf ester spot confirms completion. Reduce solvent under vacuum and precipitate in cold water.

Step 2: Formation of Potassium Dithiocarbazate Salt

-

Procedure: Dissolve potassium hydroxide (KOH, 1.1 eq) in absolute ethanol. Add the synthesized acid hydrazide (1.0 eq). Cool in an ice bath and add carbon disulfide (CS₂, 1.1 eq) dropwise over 30 minutes. Stir for 12-16 hours at room temperature.

-

Causality: KOH deprotonates the hydrazide, drastically increasing its nucleophilicity. This allows for a highly efficient nucleophilic addition to the electrophilic carbon of CS₂, forming the dithiocarbazate salt. The ice bath prevents the highly volatile CS₂ from evaporating and controls the exothermic reaction.

Step 3: Cyclodehydration to 1,2,4-Triazole-3-thiol

-

Procedure: Suspend the potassium salt in water. Add hydrazine hydrate (2.0 eq) and reflux for 4-6 hours.

-

Causality: The addition of excess hydrazine drives the intramolecular cyclization. The continuous evolution of hydrogen sulfide (H₂S) gas acts as a thermodynamic sink, pushing the equilibrium toward the final cyclic product according to Le Chatelier's principle.

-

Validation: Cool the mixture and carefully acidify with dilute HCl to pH 5-6. Acidification neutralizes the potassium salt, causing the pure triazole-thiol to precipitate. Filter, wash, and verify via FT-IR (presence of C=N at ~1618 cm⁻¹ and C=S at ~1126 cm⁻¹).

Caption: Step-by-step synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

Biological Activity and Drug Development

The 1,2,4-triazole-3-thiol nucleus is a pharmacophore responsible for a vast array of biological activities, including antimicrobial, anticonvulsant, and antitumoral effects[6],[7].

Mechanism of Action: Antifungal Efficacy

The primary mechanism of action for triazole antifungals is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[4]. The basic nitrogen atom of the triazole ring forms a coordinate covalent bond with the heme iron of the CYP51 enzyme. This binding halts the biosynthesis of ergosterol, leading to the accumulation of toxic methylated sterols, disruption of the fungal cell membrane, and ultimately, cell death.

Caption: Mechanism of action for triazole antifungals via CYP51 enzyme inhibition.

Broad-Spectrum Therapeutic Potential

Beyond antifungal applications, researchers have successfully hybridized the 1,2,4-triazole-3-thiol core with other active moieties to combat multidrug-resistant pathogens and complex diseases:

-

Anticonvulsant Activity: 4-amino-4H-1,2,4-triazole derivatives exhibit potent anticonvulsant properties by interacting with the GABA-A receptor, outperforming standard drugs like phenytoin in in vivo maximal electroshock (MES) models[8].

-

Antitubercular Activity: Novel 2-(5-(substituted)-4H-1,2,4-triazole-2-ylthio)-N-(substituted) phenyl acetamide derivatives have shown remarkable efficacy against the Mycobacterium tuberculosis H37Rv strain by acting as potential inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)[9].

-

Antitumor Efficacy: Hybrid compounds, such as 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, have demonstrated significant inhibitory activity against breast cancer cells (MCF-7), validated by molecular docking studies[6].

Quantitative Efficacy Summary

The table below consolidates the quantitative biological data of various 1,2,4-triazole-3-thiol derivatives across different therapeutic areas.

| Compound Class / Derivative | Target Organism / Disease Model | Key Efficacy Metric | Reference |

| 1,2,4-Triazole-3-thiol derivatives | Broad-spectrum Bacteria | MIC: 3.12 - 25 µg/mL | |

| 4-amino-4H-1,2,4-triazole derivatives | Seizures (MES/scPTZ in vivo models) | ED₅₀: 50.8 - 76.0 mg/kg | [8] |

| Triazole-3-thiol acetamide (Compound 5D) | M. tuberculosis (H37Rv strain) | MIC: 0.8 µg/mL | [9] |

| 4-amino-1,2,4-triazole-3-thiol indole | S. aureus & E. coli | MIC: 2 - 8 µg/mL | [3] |

| 4-benzyl-5-(furan-2-yl)-triazole-3-thione | E. coli, E. aerogenes | Inhibition Zone: 8 - 12 mm | [3] |

Conclusion

The 1,2,4-triazole-3-thiol scaffold remains a cornerstone of modern drug discovery. From its early origins in 19th-century heterocyclic chemistry to its current status as a highly tunable pharmacophore, its synthetic accessibility and profound biological reactivity make it indispensable. By leveraging self-validating synthetic protocols and understanding the precise molecular interactions—such as CYP51 heme coordination—researchers can continue to exploit this versatile nucleus to develop next-generation therapeutics.

References

-

ResearchGate - Current research trends of 1,2,4-triazole derivatives biological activity (literature review) URL: [Link]

-

NIScPR - Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents URL:[Link]

-

PMC - Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs URL: [Link]

-

PMC - An insight on medicinal attributes of 1,2,4-triazoles URL: [Link]

-

Der Pharma Chemica - Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles URL: [Link]

-

Bentham Science - ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives URL: [Link]

-

SciSpace - A review on methods of synthesis of 1,2,4-triazole derivatives URL: [Link]

-

Encyclopedia MDPI - 1,2,4-Triazoles URL: [Link]

-

DergiPark - Journal of Physical Chemistry and Functional Materials URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

The Pharmacological Versatility of 4-Phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide to Therapeutic Applications and Assay Protocols

Foreword by the Senior Application Scientist: In the landscape of rational drug design, few heterocyclic scaffolds offer the versatility of the 4-phenyl-4H-1,2,4-triazole-3-thiol nucleus. Its unique tautomeric equilibrium (thiol ⇌ thione) and multi-dentate coordination capacity make it a "privileged pharmacophore." However, working with thiol-containing heterocycles requires rigorous assay design to prevent false positives. This whitepaper synthesizes the current pharmacological landscape of this scaffold, detailing its mechanisms, quantitative efficacy, and the self-validating experimental protocols required to accurately evaluate its derivatives.

Section 1: Structural Pharmacology & Target Modalities

1.1 Nonclassical Antifolates: DHFR Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme mediating the reduction of dihydrofolate to tetrahydrofolate, a precursor for de novo purine synthesis. Recent structure-activity relationship (SAR) studies have identified 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols as a breakthrough class of 1[1]. Unlike classical antifolates (e.g., Methotrexate), these triazole derivatives lack a glutamate moiety, granting them superior passive membrane permeability and circumventing primary resistance mechanisms linked to reduced folate carrier (RFC) mutations. Crucially, molecular docking reveals that the triazole-3-thiol core establishes critical hydrogen bonds and hydrophobic contacts with the 2 of the DHFR active site, anchoring the inhibitor[2].

1.2 Metalloenzyme Inhibition: Urease Targeting

The eradication of Helicobacter pylori relies heavily on neutralizing its urease enzyme, a bi-nickel metalloprotein essential for gastric acid buffering. The 1,2,4-triazole-3-thiol scaffold is exceptionally suited for this due to the thiolate anion's strong Lewis base character. Specifically, 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl)propanamides have emerged as 3[3]. The mechanism is driven by the direct coordination of the triazole's exocyclic sulfur with the Ni²⁺ ions in the active site, competitively blocking urea access.

1.3 Broad-Spectrum Antimicrobial and Antiparasitic Activity

Beyond targeted enzyme inhibition, the 4-phenyl-1,2,4-triazole-3-thiol nucleus serves as a foundational building block for 4[4]. 5-furan-2-yl substituted derivatives exhibit significant 5 by disrupting bacterial cell wall synthesis and inducing localized oxidative stress[5]. Furthermore, specific thiazolyl-triazole conjugates have demonstrated schistosomicidal activity comparable to the clinical standard praziquantel[1].

Section 2: Quantitative Activity Profile

To contextualize the therapeutic potential of this scaffold, the following table summarizes the quantitative efficacy of key derivatives against their respective targets.

| Compound Derivative | Target / Application | Activity Metric | Reference Standard | Citation |

| 5-(2-aminothiazol-4-yl)-... (Compound 34) | DHFR Inhibition (Oncology) | IC₅₀ = 0.03 µM | Methotrexate (IC₅₀ ≈ 0.08 µM) | [1] |

| 5-(2-aminothiazol-4-yl)-... (Compound 29) | S. mansoni (Antiparasitic) | High Efficacy | Praziquantel | [1] |

| 3-[5-[(p-Cl-phenoxy)-methyl]... (Compound 8k) | Urease Enzyme | IC₅₀ = 42.57 ± 0.13 µM | Thiourea (IC₅₀ = 21.25 ± 0.15 µM) | [3] |

| 5-(2-aminothiazol-4-yl)-... (Compound 22) | Gram (+/-) Bacteria | Comparable to Stds | Ciprofloxacin / Gentamicin | [1] |

Section 3: Mechanistic and Workflow Visualizations

Figure 1: Mechanism of DHFR inhibition by 4-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Figure 2: High-throughput colorimetric screening workflow for urease inhibition.

Section 4: Validated Experimental Protocols

As an application scientist, I cannot overstate the importance of assay design when evaluating thiol-containing compounds. Thiols are highly reactive; they can auto-oxidize, form disulfides, or act as reducing agents, frequently leading to false positives in colorimetric and fluorometric screens (acting as Pan-Assay Interference Compounds, or PAINS). The following protocols are engineered as self-validating systems to isolate true pharmacological activity from assay interference.

4.1 Fluorometric DHFR Inhibition Assay

-

Objective: Quantify the IC₅₀ of triazole derivatives against recombinant human DHFR.

-

Causality & Validation: This assay measures the consumption of NADPH. Because thiol derivatives can sometimes absorb UV light or interact with electron carriers, a "Compound + NADPH" background control is mandatory to prevent false-positive inhibition readouts.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM DTT. Causality: DTT maintains the enzyme's structural integrity but must be strictly concentration-controlled so it does not competitively displace the triazole-3-thiol.

-

Compound Pre-Incubation: In a 96-well UV-transparent microplate, combine 10 nM recombinant DHFR with serial dilutions of the triazole inhibitor (0.001 µM to 10 µM). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the compound to achieve steady-state binding with Leu4/Val1 before substrate competition begins[2].

-

Reaction Initiation: Add 100 µM NADPH, followed immediately by 50 µM dihydrofolate (DHF) to initiate the reaction.

-

Kinetic Readout: Monitor the decrease in absorbance at 340 nm (or fluorescence at Ex 340 nm / Em 460 nm) continuously for 10 minutes.

-

Self-Validation Controls: Include a Methotrexate (MTX) positive control well[1] and a "No Enzyme + Compound" well. Subtract the background drift of the "No Enzyme" well from the active wells before applying non-linear regression to calculate the IC₅₀.

4.2 Colorimetric Urease Inhibition High-Throughput Screen

-

Objective: Evaluate the efficacy of phenoxy-methyl triazole derivatives against H. pylori urease.

-

Causality & Validation: The indophenol (Weatherburn) method detects ammonia. However, the free thiol of the triazole can theoretically reduce the hypochlorite reagent, suppressing color development and mimicking enzyme inhibition (a classic false positive).

Step-by-Step Methodology:

-

Enzyme Setup: Dilute urease in 50 mM phosphate buffer (pH 6.8) to a final concentration of 2 U/mL. Causality: pH 6.8 is optimal for maintaining the triazole in its active tautomeric state while preserving enzyme stability.

-

Inhibitor Binding: Add the triazole derivatives and incubate for 15 minutes at 37°C[3].

-

Substrate Addition: Add 25 mM urea and incubate for exactly 30 minutes at 37°C.

-

Ammonia Detection: Add the phenol-nitroprusside reagent, followed by the alkaline hypochlorite reagent. Incubate for 30 minutes in the dark.

-

Self-Validation Controls: The critical control here is the Quench Control : Add the triazole compound after the enzymatic reaction has been stopped but before the detection reagents are added. If this well shows reduced absorbance compared to the uninhibited control, the compound is interfering with the assay chemistry, and the IC₅₀ must be mathematically corrected.

-

Readout: Measure optical density (OD) at 625 nm and calculate inhibition relative to a standard like thiourea[3].

Section 5: References

1.[1] Nonclassical antifolates, part 4. 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols as a new class of DHFR inhibitors: synthesis, biological evaluation and molecular modeling study. - ChEMBL - EMBL-EBI. 1 2.[4] A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. - Research Journal of Pharmacy and Technology.4 3.[5] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. - MDPI. 5 4.[2] Nonclassical antifolates, part 4. 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols as a new class of DHFR inhibitors: synthesis, biological evaluation and molecular modeling study. - PubMed (NIH). 2 5.[3] Synthesis and evaluation of novel 1, 2, 4-substituted triazoles for urease and anti-proliferative activity. - Pakistan Journal of Pharmaceutical Sciences. 3

Sources

- 1. Document: Nonclassical antifolates, part 4. 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols as a new class of DHFR inhibitors: synthesis,... - ChEMBL [ebi.ac.uk]

- 2. Nonclassical antifolates, part 4. 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols as a new class of DHFR inhibitors: synthesis, biological evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

Application Note: Synthesis and Characterization of 4-Phenyl-4H-1,2,4-triazole-3-thiol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Chemical Significance

The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry and materials science. Derivatives of 4-phenyl-4H-1,2,4-triazole-3-thiol exhibit a broad spectrum of pharmacological properties, including potent antimicrobial, anti-inflammatory, and anticancer activities[1]. Furthermore, the unique electron-rich nature of the triazole ring combined with the exocyclic sulfur atom makes these compounds highly effective as corrosion inhibitors for mild steel in acidic environments[2].

A critical structural feature of this molecule is its thiol-thione tautomerism . While typically drawn as a thiol (-SH), spectroscopic evidence indicates that in the solid state and in polar solvents, the molecule predominantly exists in the thione (=S) form, with the proton residing on the adjacent nitrogen atom[3]. This tautomeric equilibrium dictates its reactivity, allowing it to act as an ambident nucleophile in subsequent alkylation reactions.

Mechanistic Pathway

The most robust and high-yielding method for synthesizing 4-phenyl-4H-1,2,4-triazole-3-thiols utilizes a two-step sequence starting from an acyl hydrazide and phenyl isothiocyanate[4].

-

Nucleophilic Addition (Condensation): The terminal amine of the hydrazide attacks the electrophilic central carbon of phenyl isothiocyanate, forming a 1-acyl-4-phenylthiosemicarbazide intermediate.

-

Base-Mediated Cyclization: Refluxing the intermediate in an alkaline medium (e.g., aqueous NaOH) facilitates the deprotonation of the amide nitrogen. This increases its nucleophilicity, driving an intramolecular attack on the carbonyl carbon. Subsequent dehydration closes the ring, yielding the triazole as a water-soluble sodium thiolate salt[5].

Fig 1. Two-step synthesis of 4-phenyl-4H-1,2,4-triazole-3-thiol via thiosemicarbazide intermediate.

Experimental Protocol

Self-Validating Note: This protocol utilizes thermodynamic control (reflux) to drive the cyclization to completion, followed by pH-dependent solubility for isolation, eliminating the need for complex chromatographic purification.

Phase 1: Synthesis of the Thiosemicarbazide Intermediate

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend formohydrazide (0.05 mol) in 50 mL of absolute ethanol.

-

Reagent Addition: Place the flask in an ice bath to control the initial exothermic reaction. Slowly add phenyl isothiocyanate (0.05 mol) dropwise via an addition funnel over 15 minutes[6].

-

Condensation: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux for 4 to 6 hours. The progress of the reaction can be monitored by TLC (eluent: ethyl acetate/hexane 1:1).

-

Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 30 minutes. The 1-formyl-4-phenylthiosemicarbazide will precipitate as a white/pale yellow solid. Filter under vacuum, wash with cold ethanol (2 × 15 mL), and dry in a desiccator.

Phase 2: Base-Catalyzed Cyclization and Isolation

-

Cyclization: Transfer the dried thiosemicarbazide intermediate (approx. 0.04 mol) to a clean 250 mL round-bottom flask. Add 40 mL of a 2N aqueous Sodium Hydroxide (NaOH) solution[4].

-

Reflux: Heat the suspension to reflux for 4 hours. Causality Check: As the reaction proceeds and the ring closes, the starting material will dissolve completely, forming a clear solution of the sodium thiolate salt. This visual cue validates the completion of the cyclization step.

-

Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise while stirring vigorously, until the pH reaches 3–4[5]. Causality Check: Acidification protonates the thiolate anion, converting it into the neutral thiol/thione, which is insoluble in water and immediately crashes out as a dense precipitate.

-

Purification: Collect the crude 4-phenyl-4H-1,2,4-triazole-3-thiol via vacuum filtration. Wash thoroughly with distilled water to remove residual NaCl. Recrystallize from an ethanol/water mixture to afford the pure product[4].

Analytical Characterization Data

To ensure the integrity of the synthesized compound, verify the product against the following expected physicochemical and spectroscopic parameters. The presence of the C=S stretch and the high chemical shift of the N-H/S-H proton confirm the thione-dominant tautomeric state[3].

| Parameter | Expected Value / Observation | Diagnostic Significance |

| Appearance | White to pale yellow crystalline solid | Indicates high purity post-recrystallization. |

| Yield | 70% – 85% | Validates the efficiency of the base-catalyzed ring closure. |

| Melting Point | ~240–242 °C (for 5-H derivative) | Sharp melting point confirms the absence of uncyclized intermediate. |

| FT-IR (KBr) | ~3100-3320 cm⁻¹ (N-H stretch)~1600-1635 cm⁻¹ (C=N stretch)~1190-1240 cm⁻¹ (C=S stretch) | The strong C=S band confirms the thione tautomer. Absence of C=O (~1680 cm⁻¹) confirms complete dehydration[4]. |

| ¹H-NMR (DMSO-d₆) | δ 7.40 – 7.60 (m, 5H, Ar-H)δ 8.50 (s, 1H, Triazole C5-H)δ 13.80 – 14.00 (s, 1H, S-H / N-H) | The far downfield singlet (>13.5 ppm) is highly characteristic of the exchangeable proton in the triazole-3-thione system[7]. |

References

Sources

- 1. 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol | 76659-61-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 6. 4-Phenylthiosemicarbazide | 5351-69-9 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

Application Note: Structural Characterization of 4-phenyl-1,2,4-triazole-3-thiol using ¹H and ¹³C NMR Spectroscopy

Abstract

This guide provides a detailed technical overview and step-by-step protocols for the structural characterization of 4-phenyl-1,2,4-triazole-3-thiol using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of significant interest in medicinal chemistry, unambiguous structural verification is paramount. This document explains the causality behind experimental choices, such as solvent selection, and provides a comprehensive interpretation of the expected spectral data. Key features, including the thione-thiol tautomerism inherent to this class of compounds, are discussed in detail. The protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Introduction: The Structural Challenge

4-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to a class known for a wide array of biological activities.[1] Accurate structural elucidation is the foundation of any chemical or pharmaceutical development program. NMR spectroscopy is the most powerful technique for this purpose, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.[2]

A crucial structural feature of 1,2,4-triazole-3-thiol derivatives is their existence in a tautomeric equilibrium between the thiol and thione forms (Figure 1).[3] This equilibrium can be influenced by factors such as the solvent, temperature, and pH. In polar aprotic solvents like DMSO-d₆, the thione form is often predominant.[3][4] The NMR data presented herein is consistent with the thione tautomer being the major species in solution.

A Note on Nomenclature: While the common name is 4-phenyl-1,2,4-triazole-3-thiol, the NMR data strongly suggests the molecule exists predominantly as 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . For clarity, this guide will refer to the compound by its common name but will interpret the spectra based on the dominant thione tautomer.

Figure 1: Thiol-thione tautomeric equilibrium of the title compound.

Experimental Design & Rationale

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.

-

Causality: 4-phenyl-1,2,4-triazole-3-thiol and related analogs exhibit excellent solubility in DMSO.[5] Its high boiling point minimizes evaporation during the experiment. Crucially, DMSO is a hydrogen bond acceptor, which helps in observing labile protons (like N-H or S-H) that might otherwise undergo rapid exchange and become too broad to detect in other solvents.[6] The residual proton signal of DMSO-d₅ appears around δ 2.50 ppm, which typically does not overlap with signals from the analyte.[7]

-

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as δ 0.00 ppm for both ¹H and ¹³C NMR spectra.[8] This provides a universal reference point for chemical shifts.

Protocol Part I: ¹H NMR Characterization

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

Step-by-Step Protocol for ¹H NMR Data Acquisition

Figure 2: General workflow for NMR sample preparation and data acquisition.

-

Sample Weighing: Accurately weigh 5–10 mg of 4-phenyl-1,2,4-triazole-3-thiol into a clean, dry vial.[9]

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the vial.

-

Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz). After locking, tuning, and shimming, acquire the ¹H spectrum. A typical experiment involves 16 to 64 scans.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the phenyl protons, the C5-H proton, and the labile N-H proton of the thione tautomer.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| N-H (Labile Proton) | 13.8 – 14.2 | Broad Singlet (br s) | 1H | This highly deshielded signal is characteristic of the N-H proton in the thione form or the S-H proton in the thiol form of similar heterocyclic thiols.[8] Its downfield shift is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding. The signal's broadness is typical for labile protons. |

| C5-H | 8.5 – 8.8 | Singlet (s) | 1H | Protons attached to heterocyclic rings are typically deshielded and appear in the aromatic region. The predicted chemical shift is based on analogous 1,2,4-triazole systems.[9] It appears as a singlet as there are no adjacent protons to couple with. |

| Phenyl (Ar-H) | 7.3 – 7.8 | Multiplet (m) | 5H | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region, a characteristic pattern for a monosubstituted benzene ring. |

Self-Validation Protocol: D₂O Exchange

To definitively confirm the assignment of the labile N-H proton, a deuterium exchange experiment can be performed.

-

Acquire the standard ¹H NMR spectrum as described above.

-

Remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the sample.

-

Gently shake the tube to mix and re-acquire the ¹H NMR spectrum.

Expected Result: The broad singlet signal between δ 13.8–14.2 ppm will significantly decrease in intensity or disappear entirely.[10][11] The labile proton (N-H) exchanges with deuterium from D₂O, and since deuterium is not observed in a ¹H NMR experiment, the signal vanishes.[12] A new, potentially broad signal for HOD may appear between δ 3-5 ppm.

Protocol Part II: ¹³C NMR Characterization

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional groups. The use of broadband proton decoupling is standard, resulting in a spectrum where each unique carbon appears as a singlet.

Step-by-Step Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Prepare the sample as described in the ¹H NMR protocol (Section 3.1). A slightly higher concentration (20–50 mg) is recommended to obtain a good signal-to-noise ratio in a shorter time, due to the low natural abundance of the ¹³C isotope.[9]

-

Acquisition: Insert the sample into the spectrometer. Acquire a proton-decoupled ¹³C spectrum. A significantly higher number of scans (e.g., 512 to 2048) is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the residual solvent signal of DMSO-d₆ (δ 39.52 ppm) or TMS (δ 0.00 ppm).

Interpretation of the ¹³C NMR Spectrum

The spectrum will show signals for the two triazole ring carbons and the four unique carbons of the phenyl group.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |

| C3 (C=S) | 167 – 172 | The carbon of a thione group (C=S) is highly deshielded and appears far downfield. This signal is a key indicator of the predominant thione tautomer in solution.[4][8] |

| C5 | 145 – 150 | This carbon is part of the heterocyclic aromatic system and is deshielded. |

| Phenyl (ipso-C) | 130 – 135 | The carbon atom of the phenyl ring directly attached to the nitrogen (N4) of the triazole. |

| Phenyl (ortho, meta, para-C) | 125 – 130 | The remaining phenyl carbons will appear in the typical aromatic region. Due to symmetry, the two ortho and two meta carbons are chemically equivalent, resulting in three signals for the CH carbons of the phenyl ring. |

Advanced Protocol: DEPT Spectroscopy

To further validate carbon assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are highly recommended. These experiments differentiate carbons based on the number of attached protons.

-

DEPT-90: Shows only signals from CH (methine) carbons.

-

DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C=S and the ipso-phenyl carbon) are absent in both DEPT-90 and DEPT-135 spectra.[13][14][15]

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify the C5 (CH), the phenyl CH carbons, and the quaternary carbons (C3 and ipso-C).

Conclusion

The structural characterization of 4-phenyl-1,2,4-triazole-3-thiol is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key spectral fingerprints in DMSO-d₆ are:

-

¹H NMR: A broad singlet around δ 14 ppm (labile N-H), a singlet for the C5-H proton around δ 8.6 ppm, and a multiplet for the phenyl group protons (δ 7.3–7.8 ppm).

-

¹³C NMR: A highly deshielded thione carbon (C3) signal above δ 167 ppm, confirming the dominant tautomeric form.

The application of these protocols, including the D₂O exchange and DEPT experiments, provides a self-validating system for the unequivocal structural confirmation of the title compound, ensuring data integrity for research and development applications.

References

-

Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]

-

MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Available at: [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Available at: [Link]

-

Oriental Journal of Chemistry. (2024). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Available at: [Link]

-

DergiPark. (n.d.). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Available at: [Link]

-

CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available at: [Link]

-

Nanalysis. (2017). To D2O or not to D2O?. Available at: [Link]

-

JoVE. (2024). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Available at: [Link]

-

Academic Journals. (n.d.). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. Available at: [Link]

-

Royal Society of Chemistry. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Available at: [Link]

-

Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][5][6]-triazole-3-thiol derivatives as antimicrobial agents. Available at: [Link]

-

ResearchGate. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Available at: [Link]

-

JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

-

Nanalysis. (2020). DEPT: A tool for 13C peak assignments. Available at: [Link]

-

Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

-

ResearchGate. (n.d.). 13C-NMR spectral data (ppm) for selected compounds. Available at: [Link]

-

ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

ResearchGate. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

SpectraBase. (n.d.). 4-phenyl-1H-1,2,3-triazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Available at: [Link]

-

ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Available at: [Link]

-

ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Zaporizhzhia State Medical and Pharmaceutical University. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. idk.org.rs [idk.org.rs]

- 4. mdpi.com [mdpi.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 7. rsc.org [rsc.org]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 11. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 12. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]

- 15. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

Application Note: In Vitro Anticancer Screening of 4-Phenyl-1,2,4-Triazole-3-Thiol Derivatives

[1][2][3][4][5][6][7]

Executive Summary

The 1,2,4-triazole-3-thiol scaffold, particularly its 4-phenyl derivatives, has emerged as a privileged structure in medicinal chemistry due to its distinct dipole character, hydrogen bonding capacity, and ability to engage multiple biological targets. Recent studies indicate that these compounds do not act via a single mechanism but rather function as multi-target agents—inhibiting tubulin polymerization, disrupting p53-MDM2 interactions, and modulating kinase pathways (e.g., EGFR/PI3K).

This application note provides a rigorous, field-validated framework for the biological evaluation of these compounds. Unlike generic screening guides, this protocol addresses the specific physicochemical properties of thio-triazoles (e.g., oxidation sensitivity, solubility profiles) and prioritizes assays that differentiate specific anticancer activity from non-specific toxicity.

Compound Management & Preparation

Critical Causality: 4-phenyl-1,2,4-triazole-3-thiol derivatives contain a free thiol (-SH) or thione (=S) group, making them susceptible to oxidative dimerization into disulfides if mishandled. This artifact can lead to false positives in biological assays.

Protocol: Stock Solution Preparation

-

Solvent Selection: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as triazole solubility is often limited and precipitation occurs upon media dilution.

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Note: Higher concentrations (e.g., 100 mM) may crash out of solution upon freeze-thaw cycles due to the rigidity of the 4-phenyl ring.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes to prevent light-induced degradation. Store at -20°C.

-

Working Solutions:

-

Dilute stock in serum-free culture medium immediately prior to use.

-

Maximum DMSO Tolerance: Ensure final DMSO concentration in the well is

(v/v) to prevent solvent cytotoxicity.

-

Primary Screening: Cytotoxicity Profiling

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a stratified cell line panel.

Recommended Cell Line Panel

Select cell lines that represent the scaffold's known high-affinity targets:

-

Breast: MCF-7 (ER+), MDA-MB-231 (Triple-negative/Metastatic).

-

Lung: A549 (NSCLC, p53 wild-type).

-

Melanoma: IGR39 (High sensitivity to hydrazone-linked triazoles).

-

Control (Vital): MCF-10A (Normal breast epithelial) or HFF-1 (Fibroblasts) to calculate the Selectivity Index (SI).

Optimized MTT Assay Protocol

Why MTT? While newer assays exist, MTT remains the gold standard for small molecule screening due to its cost-effectiveness and the metabolic competence required to reduce the tetrazolium salt, which correlates well with the triazole's mitochondrial impact.

Step-by-Step Workflow:

-

Seeding: Plate cells in 96-well flat-bottom plates.

-

Density: 3,000–5,000 cells/well (cell line dependent).

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

-

-

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing serial dilutions of the test compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Controls:

-

Negative: 0.5% DMSO in media.

-

Positive: Doxorubicin or Cisplatin (standard curve required).

-

-

-

Exposure: Incubate for 48 to 72 hours .

-

Insight: 24 hours is often insufficient for triazole-induced apoptosis to manifest significantly in metabolic readouts.

-

-

Development:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS).

-

Incubate for 3–4 hours (until purple formazan crystals form).

-

Carefully aspirate media (do not disturb crystals).

-

Solubilize with 100 µL DMSO.

-

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Presentation: Representative IC50 Values

Aggregated data from recent literature for benchmarking:

| Compound Class | Cell Line | IC50 (µM) | Mechanism Hint | Reference |

| 4-phenyl-1,2,4-triazole-3-thiol | MCF-7 | 4.23 ± 0.15 | Tubulin Inhibition | [1] |

| Hydrazone-linked derivative | MDA-MB-231 | 12.5 ± 1.2 | Migration Inhibition | [2] |

| 5-(4-chlorophenyl) derivative | A549 | 3.85 ± 0.22 | p53-MDM2 disruption | [3] |

| Doxorubicin (Control) | MCF-7 | 0.5 - 1.5 | DNA Intercalation | -- |

Secondary Validation: Mechanism of Action

Once "hits" (IC50 < 10 µM) are identified, you must validate how they kill cancer cells. Simple cytotoxicity is not enough; you must prove a specific mechanism to rule out general membrane disruption.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to lead identification.

Figure 1: Critical path workflow for evaluating triazole-thiol derivatives.

A. Apoptosis Analysis (Annexin V/PI)

Triazole-thiols typically induce apoptosis rather than necrosis.

-

Method: Stain treated cells with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic DNA).

-

Expected Result: A shift from Q3 (live) to Q4 (early apoptotic) and Q2 (late apoptotic) in flow cytometry plots.

B. Cell Cycle Arrest[8][9]

-

Method: Fix cells in 70% ethanol, treat with RNase A, stain with PI, and analyze via flow cytometry.

-

Signature:

-

Tubulin inhibitors often cause G2/M arrest .

-

DNA synthesis inhibitors cause S-phase arrest .

-

Reference: Many 4-phenyl-1,2,4-triazole derivatives induce S-phase arrest in MCF-7 cells [1].

-

Mechanistic Elucidation: The "Why"

This scaffold is "promiscuous" in a positive sense, often acting as a multi-target ligand.

Key Assay: Tubulin Polymerization Inhibition

Since the triazole ring can mimic the colchicine binding site:

-

Use a cell-free Tubulin Polymerization Assay Kit (fluorescence-based).

-

Incubate tubulin with the compound (37°C).

-

Measure fluorescence over 60 minutes.

-

Result: A decrease in Vmax or final fluorescence compared to vehicle control indicates inhibition of microtubule assembly.

Pathway Visualization

Understanding the signaling cascade is crucial for publication and patenting.

Figure 2: Multi-target mechanism of action for 4-phenyl-1,2,4-triazole-3-thiol derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in wells | Compound insolubility in aqueous media. | Reduce final concentration; ensure DMSO < 0.5%; sonicate stock before dilution. |

| High background in MTT | Reductive potential of the -SH group. | Wash cells with PBS before adding MTT reagent to remove extracellular compound. |

| Inconsistent IC50 | Oxidation of thiol to disulfide in stock. | Prepare fresh stocks; use TCEP (reducing agent) if compatible; store under inert gas. |

| Lack of selectivity | General membrane toxicity. | Compare IC50 vs. MCF-10A (normal cells).[1] If SI < 2, modify the N-4 phenyl substituents. |

References

-

Al-Wahaibi, L. H., et al. (2023). "Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer." RSC Advances.

-

Popiołek, Ł., et al. (2022). "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth." Molecules.

-

Wang, Y., et al. (2018). "Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent." European Journal of Medicinal Chemistry.

-

Kummari, L. K., et al. (2021). "1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments." Frontiers in Chemistry.

Application Note: Microwave-Assisted Synthesis of 1,2,4-Triazole-3-Thiol Derivatives

Executive Summary & Scientific Rationale

The 1,2,4-triazole-3-thiol nucleus is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous antimicrobial, antifungal, and anticancer agents[1]. Historically, synthesizing these heterocyclic compounds via conventional conductive heating has been bottlenecked by extended reaction times (often exceeding 15 hours), harsh thermal conditions, and the generation of thermodynamically favored but undesired byproducts (such as 1,3,4-thiadiazoles)[2].

Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift in this domain. By leveraging dielectric heating, MAOS drives reactions to completion in a fraction of the time, dramatically improving yields and product purity[3]. This application note provides a comprehensive, self-validating protocol for the microwave-assisted synthesis of 1,2,4-triazole-3-thiol derivatives, detailing the mechanistic causality behind the experimental parameters.

Mechanistic Causality: The Microwave Advantage

To understand why MAOS outperforms conventional heating, one must look at the physics of energy transfer. Conventional heating relies on thermal conduction and convection, creating temperature gradients that slowly overcome activation energy barriers. This slow ramp-up allows kinetically slower, thermodynamically stable side reactions to compete with the desired pathway[4].

In contrast, microwave irradiation (typically at 2.45 GHz) directly interacts with polar molecules in the reaction mixture—such as ethanol, hydrazine hydrate, and carboxylic acids[1]. These molecules attempt to continuously align their dipoles with the oscillating electromagnetic field, generating intense internal molecular friction[3].

-

Kinetic Control: This rapid, uniform volumetric heating breaches the activation energy barrier for cyclization almost instantaneously. It kinetically traps the desired 1,2,4-triazole-3-thiol product before competitive functional isomers (like 1,3,4-thiadiazol-2-amines) can form in significant quantities[2].

-

Yield Optimization: By minimizing the time sensitive intermediates spend at high temperatures, MAOS prevents thermal degradation, directly causing the observed spike in crude purity and yield[4].

Reaction pathway illustrating kinetic control via microwave irradiation.

Comparative Performance Data

The empirical data strongly supports the transition to MAOS. The table below synthesizes quantitative outcomes across various 1,2,4-triazole derivative syntheses, highlighting the drastic reduction in reaction time and the concurrent increase in yield.

| Derivative Scaffold | Conventional Time | Conventional Yield | Microwave Time | Microwave Yield | Reference |

| 1,2,4-triazole-3-thiol (General) | 15 - 27 hours | 60% - 78% | 5 - 15 mins | 81% - 97% | [4],[3] |

| Piperidine-substituted triazoles | > 4 hours | < 70% | 33 - 90 secs | 82% | [4] |

| Schiff base derivatives | 15 - 16 hours | 65% | 4 - 10 mins | 88% - 96% | [5] |

Standardized Protocol: Microwave-Assisted Cyclodehydration

This protocol details the direct reaction of thiosemicarbazides with carboxylic acids, a highly efficient two-step, one-pot methodology[2].

Required Reagents & Equipment

-

Reagents: Substituted carboxylic acid, thiosemicarbazide, Polyphosphate ester (PPE), Chloroform (anhydrous), Potassium Hydroxide (KOH), Hydrochloric Acid (HCl, 1M), Methanol.

-

Equipment: Dedicated microwave synthesis reactor (e.g., Milestone Flexi Wave or equivalent)[6], microwave-safe hydrothermal reaction vessels, magnetic stirrer.

Step-by-Step Methodology

Step 1: Acylation (Intermediate Formation)

-

In a 10 mL microwave-safe hydrothermal reaction vessel, thoroughly mix equimolar amounts (e.g., 5.0 mmol) of the target carboxylic acid and thiosemicarbazide[2].

-

Add 3.0 mL of chloroform and a catalytic amount of Polyphosphate ester (PPE).

-

Causality: PPE acts as a potent dehydrating agent. In the non-polar chloroform environment, it drives the equilibrium of the initial condensation forward, ensuring complete conversion to the open-chain acylation intermediate[2].

-

-

Seal the vessel and irradiate at 90 °C (180–300W) for 5 minutes [3],[2].

Step 2: Cyclodehydration (Ring Closure)

-

Carefully vent and open the vessel after cooling. Add 15 mL of an aqueous KOH solution (approx. 1% w/v) to the mixture[2].

-

Reseal and subject the mixture to microwave irradiation at 90 °C for an additional 4 to 5 minutes .

Step 3: Isoelectric Isolation

-

Cool the reaction mixture to room temperature.

-

Dropwise, add 1M HCl while constantly monitoring the pH until it reaches pH ~6.0 [6],[2].

-

Causality: 1,2,4-triazole-3-thiols are amphoteric. Adjusting the solution to pH 6 brings the target molecule to its isoelectric point. At this exact pH, the molecule carries a net-zero charge, drastically reducing its aqueous solubility and forcing it to precipitate out as a pure solid[2].

-

-

Filter the resulting precipitate under a vacuum and wash thoroughly with a 90:10 mixture of water and methanol to remove unreacted precursors[2].

Self-Validation & Quality Control Workflow

A robust protocol must be self-validating. To ensure the cyclization was successful and to rule out the formation of the 1,3,4-thiadiazole byproduct, execute the following analytical checks:

-

Reaction Completion (TLC): Monitor the disappearance of the starting thiosemicarbazide using thin-layer chromatography (Ethyl Acetate:Hexane systems)[3].

-

Structural Confirmation (1H-NMR): Dissolve the purified product in DMSO-d6. You must observe a distinct singlet peak at δ 9.3 – 9.6 ppm , which corresponds to the free -SH (thiol) proton [5]. The presence of an -NH2 signal at δ ~4.0 ppm further confirms the triazole structure over the thiadiazole isomer[5].

-

Mass Spectrometry (LC-MS): Confirm the molecular ion peak (M+) aligns with the calculated exact mass of the target derivative[1],[5].

Standardized experimental workflow for microwave-assisted synthesis.

References

- Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology (rjptonline.org).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ1IH4ohZEEyeJJINqGmxY08jo9ssWOTHCt3EdLVI4sU6Ir3MCXHj11Q-obIemqfggTMXARR8DmscqIL0Ofe5Q4ateyJbKmbYB4Eq6VoXWZ7ql6VqI4YvBtbpPkhvoH-Hk24dHVzs-__tYa57KTQljWBOzM4E=]

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. National Institutes of Health (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF93-deqt35P5IJFWI6Xc319_6gcpUHplZt8FrnfM35LXlKS9MNkpaP29BQZitCVPPAoqh3yExeSBK5EANDh_D1Bv2VU1m2FedNDxAYBZzhKLOw3rEXvGohFirnrMjLvRlpFoYeWhxY7BjKu8WH]

- Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfU_9JdGMcD1JDLp38meaP59JV5oQHRAurg16RuEJA3MybTgOUeflQDjCyLpHA1XQkAY3jZ1wdvpTzYUlMp1Casg30mzSt2FZ2kLrZ-42JvQc1glVyFRIgxP33lqxauGJUTe81PBIW9W31MoyUE6qHkIRgYbLZZ9UKRuRAxTyz8zbZSu1ncbeIbovgogO3C197qxnjn1YWNQ9I1dB674OfefS2xmibQAEucEwt_HVoOh1goulJAdQ=]

- MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOLE-5-THIOLES. Ankara University (ankara.edu.tr).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrc--8V8MaaTye8W4AOsX8k-f8CUirV9y8KvFkWtQSMRv0N3v37x3VehqDTQ_bp53hb2SUD9JISPGVqvGtSy454zk32gz4Rq-SWAeOyQ-ORwg858s1iEYQ5UsyQgsMe1m_vvfJXPnwYNkA2ke0KXbrwMAgzudch5gwxOJ0sUgIogD436Zos0WSCFfe6mB97mE=]

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfHpNdgS2RBSbgpDb0eENwUhDdAznA4m02kuI17-ypM1mxjGgKQW6BtUtdMomJLuH6-yujIQBI6qH_TaJfTUuPtUG9cdqPjlLHG57aScJEtVlFJOtPOxvDUuWb-sfurmuyQgL-]

- Microwave assisted synthesis and characterization of some new triazole derivatives. Trade Science Inc. (tsijournals.com).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC3PaAXoB0F7tXI3JHDEwnzzETU8SBSAQs29b6YrR3Bfh2xuPUHwh1SNB4RYPo6Gn5OMs-8vWtFW2ibXVS2AR0F8owLMSmYSmP_jn1W3lL4gcMiL3xej9lqdMgK2XMQeTQXy5ljjd6H3mGBlKdsQe-ZiPG_3RfqgwcMDwT6TG2QhxmBVaqRg4j42SiXuZF5NGVqcLKabZQ2d43tvVPt_n3np90djlBX8b0Pv9qcmKHhUl8vcCrJw==]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. Erişim Engellendi [dspace.ankara.edu.tr]

Protocol for evaluating the antioxidant activity of triazole compounds using DPPH assay

Application Note: Evaluating the Antioxidant Activity of Triazole Scaffolds via DPPH Radical Scavenging Assay

Executive Summary & Scientific Context

Triazole compounds (including 1,2,3-triazole and 1,2,4-triazole derivatives) are highly versatile pharmacophores in modern drug discovery, exhibiting profound antimicrobial, anti-inflammatory, and anticancer properties. Recently, their potential as potent antioxidant agents has garnered significant attention. The antioxidant capacity of these scaffolds is primarily dictated by their functional substituents (e.g., thiols, amines, and electron-donating phenolic groups) which facilitate the neutralization of reactive oxygen species (ROS).

To benchmark the radical scavenging efficacy of novel triazole derivatives, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay remains the gold standard. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . This guide details the mechanistic causality, rigorous quality control measures, and the exact step-by-step methodology required to generate highly reproducible, publication-grade data.

Mechanistic Causality: The Chemistry of DPPH Scavenging

The DPPH assay relies on the reduction of the stable DPPH• radical by a hydrogen-donating or electron-donating antioxidant[1].

-

The Spectroscopic Shift (Why 517 nm?): The DPPH molecule features an unpaired valence electron localized on a nitrogen bridge. This extensive delocalization yields a deep violet solution with a strong absorption maximum (

) at exactly 517 nm[1]. -